3-(1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
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Description
3-(1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H23N5O3 and its molecular weight is 429.48. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
A series of compounds, including derivatives of the queried chemical, have been synthesized and tested for their antimicrobial properties. These compounds have demonstrated effectiveness against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Additionally, they show considerable antifungal activity against fungi like Aspergillus niger and A. flavus (Prakash et al., 2011).
Synthesis Methodologies
Various methodologies for synthesizing related compounds have been developed. One such method involves a one-pot, three-component condensation reaction, highlighting the compound's role in facilitating efficient synthesis processes. This method offers several advantages, such as simplicity, excellent yields, and short reaction times (Shah et al., 2012).
Green Chemistry
The compound has also been utilized in green chemistry protocols, emphasizing environmental sustainability. For instance, a methodology using water as a green solvent and cerium oxide nanoparticles as a heterogeneous catalyst has been developed. This approach is notable for its high yields and reusability of the catalyst (Gharib et al., 2013).
Catalytic Synthesis
Its application in catalytic synthesis has been explored, where it serves as a precursor or component in various chemical reactions. Such applications have been critical in synthesizing complex organic compounds, contributing to advancements in organic chemistry (Wu et al., 2010).
Photoinduced Reactions
The compound and its derivatives have been investigated in the context of light-induced reactions, providing insights into the microscopic mechanisms of such processes. This research is particularly relevant in understanding and developing new methods for synthesizing pyrazole-fused quinones (He et al., 2021).
Properties
IUPAC Name |
3-[1-(2-methyl-5-phenylpyrazole-3-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3/c1-27-21(15-20(26-27)16-7-3-2-4-8-16)23(31)28-13-11-17(12-14-28)29-22(30)18-9-5-6-10-19(18)25-24(29)32/h2-10,15,17H,11-14H2,1H3,(H,25,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOYEUZPSCONQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCC(CC3)N4C(=O)C5=CC=CC=C5NC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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